The table below summarizes the key identifiers and physical properties of the more common cerium(III) stearate.
| Property | Description |
|---|---|
| Chemical Names | Cerium(3+) stearate; Cerous stearate; Cerium tristearate; Trisoctadecanoic acid cerium(III) salt [1] [2] [3]. |
| CAS Numbers | 10119-53-6 (Cerium(III) stearate); 14536-00-6 (Cerium(3+) stearate) [3] [4]. |
| Molecular Formula | C₅₄H₁₀₅CeO₆ [1] [2] |
| Molar Mass | 989.69 g/mol [1] / 990.54 g/mol [2] |
| Appearance | White powder or pellets [2] |
| Melting Point | 120–124 °C [2] [4] |
| Solubility | Insoluble in water [1] |
Cerium stearate can be synthesized through several laboratory methods, which are crucial for obtaining a pure product for research and development.
| Synthesis Method | Protocol Description |
|---|---|
| Cerium Oxide Route | Reacting cerium oxide (CeO₂) with stearic acid in an inert atmosphere at elevated temperatures between 100 and 200 °C [1]. |
| Cerium Salt Metathesis | Reacting a soluble cerium salt, such as cerium nitrate, with a salt of stearic acid, like potassium stearate [1] [5]. |
Due to its properties, this compound serves several functions in industrial and material science contexts, primarily as an additive and catalyst [1]:
Emerging research suggests that cerium ions can influence cellular processes relevant to bone metabolism. A study investigating the effects of cerium on mesenchymal stem cells (MSCs) proposed a mechanism involving the TGF-β/BMP signaling pathway [6]. The diagram below illustrates this proposed signaling cascade that promotes osteogenic (bone-forming) differentiation.
Proposed signaling pathway for cerium-promoted osteogenic differentiation via TGF-β/BMP signaling [6].
The proposed mechanism is based on a cell-level study with the following key findings and methodology [6]:
This research provides a foundational molecular mechanism for how cerium might influence bone metabolism, which could be relevant for understanding the biological interactions of this compound.
Cerium stearate is a metal-organic compound classified as a metallic soap, with the chemical formula C₅₄H₁₀₅CeO₆ [1]. The table below summarizes the core synthesis methods found in the technical literature.
| Method | Description | Key Conditions/Notes |
|---|---|---|
| Cerium Oxide Reaction [1] | Reaction of cerium oxide with stearic acid [1]. | Conducted in an inert atmosphere; temperature range of 100–200 °C [1]. |
| Metathesis Reaction [1] | Reaction of cerium nitrate with potassium stearate [1]. | A common salt exchange (precipitation) reaction [1]. |
Proper characterization is critical for confirming the structure and properties of the synthesized material. The following techniques are standard in the field for similar metal-organic compounds.
The diagram below outlines the general workflow for the synthesis and characterization of this compound, integrating the methods and techniques described.
The following table summarizes the key identifiers and physical properties of cerium stearate.
| Property | Details |
|---|---|
| CAS Number | 10119-53-6 (common); 14536-00-6 (alternate) [1] [2] [3] |
| Linear Formula | (C₁₈H₃₅O₂)₃Ce [1] |
| IUPAC Name | cerium(3+); octadecanoate [1] |
| Molecular Weight | 989.69 g/mol [2] |
| Appearance | White powder or pellets [1] |
| Melting Point | 120 - 124 °C [1] |
The specific hazard classifications (e.g., Hazard Codes) for this compound are not fully detailed in the available sources. However, the following precautionary statements are indicated [1]:
This compound is classified as a metallic soap and is used in various industrial and laboratory applications. It can be synthesized from the reaction of cerium oxide with stearic acid in an inert atmosphere or from cerium nitrate and potassium stearate [2]. Its common uses include [2]:
For comprehensive safety handling, toxicological data, and first-aid measures, obtaining a full SDS is essential. Here is a recommended workflow:
Workflow to Obtain SDS
The table below summarizes the core quantitative data for cerium stearate from the search results.
| Property | Value |
|---|---|
| CAS Number | 10119-53-6 [1] [2] |
| Molecular Formula | C₅₄H₁₀₅CeO₆ [2] [3] [4] |
| Molar Mass | 989.69 g/mol [3] |
| Appearance | White powder [1] [2] [3] |
| Melting Point | 120-124 °C [1] [2] [3] |
| Solubility in Water | Insoluble [3] [5] |
This compound does not occur naturally and is synthesized in the laboratory through specific chemical reactions [5]. The following diagram illustrates two common synthesis methods.
Two common laboratory synthesis pathways for this compound [3] [5].
This compound is classified as a metallic soap and serves multiple functions across different industries [3]. One manufacturer provides the following detailed specifications [6]:
| Application / Specification | Value / Description |
|---|---|
| Primary Uses [3] [5] | Lubricant, antioxidant, antifoaming agent, catalyst in polymer synthesis, plastic stabilizer. |
| Industry Applications [6] | Plastic, machinery engineering, rubber, paints, and inks. |
| Cerium Content [6] | 11 - 13% |
| Purity [6] | ≥ 98.5% |
Cerium stearate is classified as a metallic soap, which is a metal derivative of a fatty acid [1]. The following table consolidates its key identifiers and physical properties.
| Property | Details |
|---|---|
| CAS Number | 10119-53-6; 14536-00-6 (Cerium(3+) stearate) [2] [3] [4] |
| Linear Formula | Ce(C₁₈H₃₅O₂)₃ or (C₁₈H₃₅O₂)₃Ce [2] |
| Molar Mass | 990.52 - 990.54 g/mol [2] [3] |
| Appearance | White powder or pellets [2] [3] |
| Melting Point | 120 - 124 °C [2] [3] |
The synthesis and analysis of lanthanide carboxylates like this compound involve specific methods to confirm their structure and composition.
Two primary synthesis routes are documented:
The following diagram outlines these two synthesis workflows:
Synthesis pathways for this compound from cerium oxide or cerium nitrate precursors.
While detailed, step-by-step protocols for this compound are not fully available in the search results, research on analogous cerium(III) carboxylate complexes employs these techniques [5]:
The workflow for a comprehensive structural characterization is visualized as follows:
Key experimental techniques for characterizing the structure and properties of this compound.
Cerium stearate is a metal-organic compound classified as a metallic soap, specifically a salt of cerium and stearic acid with the chemical formula C₅₄H₁₀₅CeO₆. [1] This material has gained significant attention in materials science due to its unique combination of hydrophobic properties and corrosion inhibition capabilities, making it particularly valuable in the development of functional superhydrophobic coatings. Superhydrophobic surfaces, characterized by water contact angles exceeding 150° and low sliding angles, have emerged as promising solutions for numerous industrial applications including corrosion protection, anti-icing, self-cleaning, and biomedical interfaces. The integration of this compound into coating systems provides not only the necessary low surface energy for superhydrophobicity but also active corrosion protection through cerium's inhibitory action, creating multifunctional surfaces with enhanced durability and performance.
This method involves a direct reaction between cerium oxide and stearic acid, providing a relatively straightforward approach to this compound synthesis:
This alternative approach utilizes cerium nitrate as the cerium source and can be performed at lower temperatures:
This protocol specifically addresses the creation of corrosion-resistant superhydrophobic coatings on magnesium alloys, particularly suitable for AZ31B Mg alloy substrates:
Substrate Preparation:
Coating Formulation:
Electrodeposition Parameters:
Post-treatment:
This advanced protocol creates surfaces with combined superhydrophobicity and aerodynamic properties for anti-icing applications:
Microstructure Fabrication:
Superhydrophobic Modification:
Performance Validation:
Table 1: Performance Comparison of this compound-Based Superhydrophobic Coatings
| Coating Type | Substrate | Contact Angle (°) | Sliding Angle (°) | Corrosion Protection Efficiency (%) | Key Application |
|---|---|---|---|---|---|
| Electrodeposited this compound [2] | AZ31B Mg alloy | 154.7 | <5 | 99.68 | Corrosion protection |
| Aerodynamic microstructure [3] | Aluminum alloy | 170.85 ± 2.13 | 1.7 | Not specified | Anti-icing |
| Ceria-doped nanocomposite [4] | Various metals | 150-155 | Not specified | Significant improvement | Multi-purpose |
Contact Angle Measurement:
Sliding Angle Determination:
Table 2: Electrochemical Performance of this compound-Based Superhydrophobic Coating on Mg Alloy
| Parameter | Uncoated Mg Substrate | Coated Sample | Improvement Factor | |---------------|---------------------------|-------------------|------------------------| | Corrosion Current Density | 1.79 × 10⁻⁴ A·cm⁻² | 5.57 × 10⁻⁷ A·cm⁻² | ~321 times | [2] | | Electrochemical Impedance Modulus | Baseline | 1.69 × 10³ Ω·cm² | 23 times increase | [2] | | Protection Efficiency | - | 99.68% | - | [2] |
Ice Adhesion Strength:
Dynamic Anti-icing Evaluation:
This compound-based superhydrophobic coatings present exceptional corrosion protection for magnesium and aluminum alloys in marine and industrial environments. The dual protection mechanism combines the barrier effect of superhydrophobicity with active corrosion inhibition from cerium ions. When localized coating damage occurs, released cerium ions form insoluble precipitates at cathodic sites, effectively suppressing corrosion propagation. This application is particularly valuable for aerospace and automotive components where weight reduction is critical. Implementation should consider proper surface preparation and periodic inspection for mechanical damage that might compromise long-term performance. [2]
The integration of this compound with aerodynamically optimized microstructures enables all-weather anti-icing capability for aircraft surfaces. This approach leverages interactive effects between superhydrophobicity and near-wall airflow manipulation to reduce ice accumulation by at least 40% compared to conventional superhydrophobic surfaces. The specific microstructure angle of 30° has demonstrated optimal performance by creating microdroplet flow upwelling and ejection mechanisms. For practical implementation, consideration must be given to aerodynamic performance, with microstructure height maintained at approximately 50μm to avoid increased drag. Regular maintenance is required to preserve the nanoscale roughness essential for superhydrophobicity in harsh operational environments. [3]
Cerium stearate is an organometallic compound with historical and potential applications in antimicrobial agents and wound healing [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Structure | Composed of cerium ions (Ce³⁺) coordinated with stearate anions (the conjugate base of stearic acid, C₁₇H₃₅COO⁻) [2]. |
| Historical Medical Use | Used in powders and ointments for treating burns, weeping eczema, and other skin diseases [1]. |
| Proposed Mechanism | Its antimicrobial effect is partly attributed to cerium's ability to replace calcium in biological processes, disrupting cellular functions [1]. |
While a direct method is not documented, one potential pathway is the anodic electrodeposition of cerium oxide (ceria) from solutions containing Ce(III) salts, such as CeCl₃ or Ce(NO₃)₃ [3]. A stearate component could potentially be incorporated into this matrix from the electrolyte. The following diagram illustrates this conceptual workflow:
This protocol outlines a potential method for electrodepositing a cerium-stearate composite film, extrapolated from general cerium oxide electrodeposition studies [3].
1. Electrolyte Preparation
2. Electrodeposition Setup
3. Coating Post-Treatment & Characterization
The table below summarizes critical variables and challenges based on research into similar electrodeposition processes.
| Parameter/Variable | Consideration & Influence |
|---|---|
| Applied Potential | Must be anodic and optimized. It controls the oxidation and precipitation/deposition rate of cerium species [3]. |
| Solution pH | Drastically affects the solubility of cerium ions and the deposition mechanism. Even slight changes can lead to different film compositions [3]. |
| Temperature | Influences reaction kinetics and film morphology. Typical experiments are conducted at room temperature. |
| Substrate Surface | The material and pre-treatment (cleaning, roughening) are crucial for good adhesion and uniform film growth. |
| Co-product Formation | The process may primarily form cerium oxide (CeO₂), with stearate acting as a co-deposited modifier or trapped molecule. |
| Stability & Reproducibility | The stearate-containing bath's long-term stability and deposition reproducibility require careful validation. |
To advance this technique, you could explore:
Cerium stearate is classified as a metallic soap, a salt formed from stearic acid and cerium [1]. Its basic properties are summarized in the table below.
| Property | Description |
|---|---|
| Chemical Name | Cerium(3+) octadecanoate, Cerous stearate [1] |
| Chemical Formula | C₅₄H₁₀₅CeO₆ [1] |
| Molar Mass | 989.69 g/mol [1] |
| Appearance | White powder [1] |
| Melting Point | 120 °C [1] |
| Solubility | Insoluble in water [1] |
Two common synthesis routes for this compound have been identified, as outlined in the workflow below.
While direct protocols for this compound are scarce, research confirms that various cerium salts and compounds are effective catalysts in polymer science. The following table summarizes quantitative data on the performance of different cerium catalysts in lowering the curing temperature of a benzoxazine resin, a common thermosetting polymer [2].
| Cerium Salt Catalyst | Optimal Loading (mmol per 100g resin) | Key Catalytic Effect |
|---|---|---|
| Ce(NO₃)₃·6H₂O | 5 | Highest catalytic activity; best dispersibility in the benzoxazine precursor [2] |
| CeCl₃·7H₂O | 5 | Substantially reduces curing temperature [2] |
| Ce(OOCCH₃)₃·5H₂O | 5 | Increases the glass transition temperature (Tg) of the final polymer network [2] |
This demonstrates the principle that cerium-based compounds can act as efficient catalysts for ring-opening polymerization (ROP), significantly reducing the energy required for the process [2].
Based on the general use of cerium salts in polymerization [2], the following workflow outlines a logical approach for evaluating this compound as a catalyst. You would need to determine the specific parameters (e.g., temperature, precise loading) through experimental optimization.
This compound (chemical formula: C₅₄H₁₀₅CeO₆) is a metal-organic compound classified as a metallic soap—a metal derivative of a fatty acid. This white insoluble powder has gained significant attention in materials science due to its potential as an environmentally friendly corrosion inhibitor, particularly as a replacement for toxic chromate-based inhibitors that face increasing regulatory restrictions. [1] [2]
The interest in cerium-based corrosion inhibitors stems from their unique properties, including low toxicity, biocompatibility, and the ability to provide self-healing protection. For researchers and drug development professionals, these characteristics make this compound particularly attractive for biomedical applications where implant materials require effective corrosion prevention without compromising biocompatibility. [3] [2] this compound belongs to the broader family of rare earth metal carboxylates that have demonstrated significant corrosion inhibition capabilities across various metal substrates, including aluminium alloys, carbon steel, and stainless steels. [2]
The corrosion inhibition mechanism of this compound involves a dual protection strategy that combines the beneficial properties of both cerium ions and stearate molecules:
Cathodic Inhibition: The cerium component primarily functions through a cathodic inhibition mechanism. At cathodic sites on the metal surface, where oxygen reduction occurs, the local pH increases due to hydroxide ion generation. This alkaline environment triggers the precipitation of insoluble cerium oxides/hydroxides (Ce₂O₃ and CeO₂), effectively blocking oxygen reduction sites and suppressing the cathodic half-reaction of the corrosion process. [4] [2] This precipitation mechanism is particularly effective at protecting metals prone to localized corrosion, such as aluminium alloys in chloride-containing environments. [5]
Anodic Protection: The stearate component contributes through the formation of a protective hydrophobic film on the metal surface. The long hydrocarbon chains create a physical barrier against aggressive ions, while the carboxylate groups can coordinate with metal ions at the surface, forming protective complexes that resist anodic dissolution. [6] This organic layer provides additional protection by limiting the access of corrosive species to the metal surface and reducing the rate of the anodic reaction.
Research has demonstrated that synergistic effects significantly enhance corrosion inhibition when cerium salts are combined with organic compounds. In the case of this compound, the stearate anion may facilitate the reduction of Ce⁴⁺ to Ce³⁺, enhancing the formation of protective cerium deposits on cathodic sites. [5] [7] This synergistic mechanism has been observed in various cerium-organic inhibitor combinations, where the organic component enhances the reduction of Ce⁴⁺ to the more effective Ce³⁺ inhibition species. [7]
Table 1: Corrosion Inhibition Mechanisms of this compound Components
| Component | Primary Mechanism | Chemical Process | Protective Layer Formed |
|---|---|---|---|
| Cerium Ions | Cathodic Inhibition | Precipitation as oxides/hydroxides at high pH sites | Ce₂O₃, CeO₂, Ce(OH)₃, Ce(OH)₄ |
| Stearate Chain | Anodic Barrier Formation | Hydrophobic surface coverage and metal coordination | Iron-stearate complexes, hydrophobic film |
| Combined System | Synergistic Protection | Enhanced reduction and deposition processes | Multi-layered cerium oxide/hydroxide with organic overlay |
The following diagram illustrates the synergistic corrosion inhibition mechanism of this compound on a metal surface:
Materials Required: Cerium oxide (CeO₂) or cerium nitrate (Ce(NO₃)₃), stearic acid (C₁₈H₃₆O₂), potassium stearate (optional), inert atmosphere (nitrogen or argon gas), heating mantle with temperature control, round-bottom flask, condenser, filtration apparatus. [1]
Procedure:
Sample Preparation:
Test Solutions:
Electrochemical Impedance Spectroscopy (EIS):
Potentiodynamic Polarization (PDP):
The following workflow summarizes the experimental procedures for evaluating this compound as a corrosion inhibitor:
Table 2: Corrosion Inhibition Efficiency of this compound and Related Compounds
| Metal Substrate | Test Environment | Inhibitor Concentration | Test Method | Inhibition Efficiency | Reference System | |--------------------|----------------------|----------------------------|-----------------|---------------------------|---------------------| | AA2024 | 3.5% NaCl, 25°C | 50% Ce⁴⁺ + 50% Melamine | EIS/PDP | 85-90% (Synergism parameter: 3.5) | Individual components: <30% | [5] | | Carbon Steel | 0.01 M NaCl, 25°C | 8-HQ-Ce³⁺ complex | EIS (2h immersion) | ~90% | Blank: 0% | [8] | | 316L Stainless Steel | Ringer's solution, 37°C | Cerium-based coating with additives | Polarization | 91% (Optimal with NaSa) | Bare SS: 0% | [3] | | Mild Steel | 3.5% NaCl | Cerium nitrate (1000 ppm) | Weight loss | 85% after 24h | Blank: 0% | [4] | | Carbon Steel | 0.5 M NaCl | Waterborne epoxy with Ce-HQ | EIS (35 days) | Rtotal: 3.6×10⁷ Ω·cm² | Coating without inhibitor: ~10⁶ Ω·cm² | [8] |
Table 3: Optimal Conditions for Cerium-Based Corrosion Inhibition
| Parameter | Optimal Range | Effect on Performance | Experimental Evidence | |---------------|-------------------|---------------------------|---------------------------| | pH | Neutral to slightly alkaline (7-9) | Enhances cerium hydroxide precipitation | Maximum inhibition at pH where Ce(OH)₃ formation is favored | [5] [2] | | Temperature | 25-50°C | Higher temperatures accelerate film formation but may reduce stability | Best film formation at 50°C for 316L SS | [3] | | Concentration | 50-1000 ppm | Efficiency increases with concentration up to critical micelle concentration | Saturation effect observed beyond optimal concentration | [3] [8] | | Immersion Time | 2-24 hours | Longer immersion improves film completeness and stability | EIS values increase with immersion time up to 24h | [5] [8] | | Additive Synergism | Specific molar ratios (e.g., 1:1) | Organic compounds enhance Ce⁴⁺ reduction to more protective Ce³⁺ | Synergism parameter of 3.5 for Ce⁴⁺-melamine system | [5] [7] |
The biocompatibility and low toxicity of this compound make it particularly valuable for pharmaceutical and biomedical applications, especially for metallic implants and medical devices:
Medical Implant Protection: 316L stainless steel implants protected with cerium-based coatings demonstrate significantly improved corrosion resistance in simulated body fluids (Ringer's solution), with protection efficiencies reaching 91%. This is crucial for preventing ion release that can cause tissue inflammation and implant failure. [3]
Antibacterial Properties: When combined with silver nanoparticles, cerium-based coatings provide dual functionality—corrosion inhibition and antibacterial activity. This combination addresses two major causes of implant failure: corrosion and bacterial infection. [3]
Drug Delivery Systems: The ability of this compound to form stable complexes with organic compounds enables its potential use in controlled-release systems, where the inhibitor could be incorporated into biodegradable polymeric coatings for sustained protection. [8]
For biomedical applications, specific testing protocols should include:
Cerium stearate serves as a specialized stabilizer in polymer formulations, offering a unique combination of thermal stabilization and biodegradation enhancement. This rare earth metal soap provides an environmentally friendly alternative to traditional heavy metal stabilizers, particularly in polyolefin and PVC applications. Its multifunctional properties stem from cerium's redox activity and stearate's lubricating capabilities, making it particularly valuable for sustainable plastic products requiring controlled service life. Current research indicates promising applications in biodegradable plastics, where this compound functions as both processing stabilizer and biodegradation promoter, aligning with growing regulatory pressures for environmentally responsible plastic formulations. These properties position this compound as a versatile additive for modern plastic applications balancing performance and sustainability requirements [1] [2].
This compound is a rare earth carboxylate compound with the chemical formula (C₁₈H₃₅O₂)₃Ce, representing a cerium salt of stearic acid. This organocerium compound typically presents as a fine white powder or pellets with a melting point range of 120-124°C, making it thermally compatible with most polymer processing operations. The compound exhibits limited solubility in water but demonstrates adequate solubility in organic solvents and polymer melts, facilitating its dispersion during plastic processing. This compound functions effectively as both a thermal stabilizer and acid scavenger in polymer systems, with the cerium component providing additional functionality through its ability to switch oxidation states between Ce³⁺ and Ce⁴⁺, which contributes to its antioxidant characteristics and biological interactions. This redox activity underlies several of this compound's unique applications in plastics stabilization and biodegradation enhancement [1] [2].
Table 1: Fundamental Properties of this compound
| Property | Specification | Technical Significance |
|---|---|---|
| Chemical Formula | (C₁₈H₃₅O₂)₃Ce | Determines molecular weight and stoichiometry |
| Linear Formula | (C18H35O2)3Ce | - |
| Molecular Weight | 990.54 g/mol | Impacts loading calculations in formulations |
| Appearance | White powder or pellets | Affects handling, dispersion, and product color |
| Melting Point | 120-124°C | Must exceed typical processing temperatures |
| Density | Not specified | - |
This compound provides effective thermal stabilization in polymer systems through multiple synergistic mechanisms. As an organocerium compound, it functions primarily as an acid scavenger, neutralizing hydrochloric acid (HCl) generated during PVC degradation and other acidic byproducts that catalyze polymer breakdown. This proton-neutralization capability represents the first line of defense against thermal degradation. Additionally, the cerium component exhibits redox activity, enabling it to quench free radicals through electron transfer processes that mitigate oxidative chain scission. The stearate moiety contributes lubricating properties that reduce mechanical shear and consequent heat generation during processing. In polyolefin systems, this compound demonstrates particular efficacy as a peroxide decomposer, converting hydroperoxides into less reactive species before they can initiate autocatalytic degradation cascades. This multifunctional stabilization profile allows this compound to effectively protect polymers during high-temperature processing while maintaining melt stability and preventing discoloration [1] [2].
Beyond its stabilization functions, this compound uniquely contributes to biodegradation enhancement in plastic formulations, particularly for polyolefins. The mechanism involves cerium's ability to catalyze oxidative processes under environmental conditions, effectively switching the compound's function from stabilizer to degradation promoter after the product's service life. This catalytic activity stems from cerium's redox cycling capability between Ce³⁺ and Ce⁴⁺ states, which can generate reactive oxygen species that initiate polymer chain scission under appropriate environmental conditions. The stearate component meanwhile provides microbial accessibility, as many microorganisms produce lipases capable of hydrolyzing the stearate-cerium bond, potentially increasing biological interactions with the polymer matrix. This dual functionality makes this compound particularly valuable in applications requiring controlled lifetime materials, where thermal stability during processing and use must be balanced with eventual environmental degradation [1].
Diagram 1: Multifunctional Stabilization Mechanism of this compound in Polymers. The diagram illustrates how this compound counteracts multiple degradation pathways during polymer processing through acid neutralization, redox reactions, and lubrication.
This compound finds application across various polymer systems, with formulation recommendations varying significantly based on the base polymer and performance requirements. In polyolefin applications, particularly for biodegradable formulations, this compound typically incorporates at 0.1-0.5% by weight, providing sufficient stabilization during processing while enabling subsequent environmental degradation. For rigid PVC formulations, where thermal stability is paramount, concentrations of 0.5-2.0% are recommended, often in combination with calcium stearate and other co-stabilizers to achieve optimal processing windows. In plasticized PVC systems, lower loadings of 0.2-0.8% are generally effective due to the inherent plasticizing effect that reduces melt viscosity and shear heating. Masterbatch formulations may incorporate higher concentrations of 5-15% for subsequent dilution during compounding. The specific formulation must be optimized based on processing parameters, equipment configuration, and final performance requirements, with higher loadings typically required for applications involving extended residence times or elevated processing temperatures [1].
Table 2: this compound Application in Polymer Systems
| Polymer System | Recommended Loading (% w/w) | Primary Function | Secondary Benefits |
|---|---|---|---|
| Polypropylene (PP) | 0.1-0.5% | Biodegradation promoter | Thermal stabilization, acid scavenging |
| Polyethylene (PE) | 0.1-0.5% | Biodegradation promoter | Thermal stabilization, acid scavenging |
| Rigid PVC | 0.5-2.0% | Heat stabilizer | Lubrication, acid scavenging |
| Flexible PVC | 0.2-0.8% | Co-stabilizer | Lubrication, acid scavenging |
| Masterbatch | 5-15% | Active concentrate | Uniform dispersion |
The effectiveness of this compound depends significantly on processing parameters that influence both dispersion and activation. For twin-screw extrusion, melt temperatures between 160-200°C generally provide optimal stabilization without premature activation of cerium's redox properties. The stabilizer should be introduced at the feeding zone alongside base polymers to ensure uniform distribution, with specific attention to avoiding segregation due to differences in bulk density. For injection molding applications, screw speed should be optimized to balance dispersion efficiency against excessive shear heating, which could prematurely activate cerium's redox cycling. In blown film applications where melt strength is critical, this compound demonstrates particular value through its minimal impact on melt elasticity compared to some traditional stabilizer systems. Throughout processing, moisture control is essential, as this compound's effectiveness may be compromised by hydrolysis in the presence of significant water content, necessitating proper drying of both the stabilizer and polymer resin before processing [1].
The formulation procedure for this compound-stabilized polyolefins begins with accurate weighing of components according to the predetermined formulation. For a standard biodegradable polypropylene formulation, combine 96.5% polypropylene homopolymer, 0.3% this compound, 2.0% pro-oxidant (if accelerated degradation is required), and 1.2% auxiliary antioxidants in a high-speed mixer. The mixing sequence significantly impacts dispersion quality; begin by dry blending the polypropylene powder with half of the this compound for 2 minutes at 500 rpm, then add remaining components and mix for an additional 3 minutes at 800 rpm. Transfer the pre-mix to a twin-screw extruder with a temperature profile ranging from 165°C in the feeding zone to 195°C at the die, maintaining a screw speed of 300 rpm to ensure adequate dispersion without excessive shear degradation. Pelletize the extrudate and subject to drying at 60°C for 4 hours to remove residual moisture before subsequent processing or evaluation. This protocol yields a consistently stabilized compound with optimal dispersion of the this compound throughout the polymer matrix [1].
Thermal stability assessment follows standardized methodologies to quantify this compound's effectiveness. Employ thermogravimetric analysis (TGA) with a ramp rate of 10°C/min under nitrogen atmosphere to determine initial decomposition temperature, then switch to air at 500°C to evaluate oxidative stability. For multiple extrusion processing, process the stabilized polymer through five consecutive extrusion cycles, collecting samples after each pass for melt flow index measurement and color evaluation. Long-term thermal aging studies should be conducted in air-circulating ovens at temperatures relevant to the application (typically 80-150°C), with periodic removal of samples for mechanical property testing. Biodegradation evaluation follows standardized test methods such as ASTM D5338 for compost conditions, monitoring carbon dioxide evolution over 180 days. Additional spectroscopic analysis including FTIR examination of carbonyl index development provides quantitative data on oxidation progression, with sampling intervals determined by the anticipated service life of the material [1].
Diagram 2: Experimental Workflow for Preparation and Evaluation of this compound-Stabilized Plastics. The diagram outlines the systematic process from formulation development through comprehensive performance characterization.
Quality assessment of this compound begins with verification of key specifications outlined in Table 3. Inductively coupled plasma optical emission spectrometry (ICP-OES) provides precise quantification of cerium content, which should fall within 10-12% of theoretical value for high-purity material. Fourier-transform infrared spectroscopy (FTIR) confirms chemical structure through characteristic absorption bands at 1540 cm⁻¹ (asymmetric COO⁻ stretch), 1465 cm⁻¹ (symmetric COO⁻ stretch), and 2850-2950 cm⁻¹ (C-H stretches). Thermal analysis by differential scanning calorimetry should exhibit a sharp endotherm at 120-124°C corresponding to the melting transition, with deviations indicating potential impurities or improper synthesis. For particle size distribution, laser diffraction analysis typically reveals a mean particle diameter of 5-15μm, with larger aggregates potentially compromising dispersion in polymer matrices. Loss on drying determinations should not exceed 0.5% after 2 hours at 105°C, as excessive moisture can negatively impact handling and performance in hygroscopic polymers like polyamides or polyesters [2].
Table 3: this compound Quality Control Specifications
| Parameter | Test Method | Specification | Significance |
|---|---|---|---|
| Appearance | Visual examination | White, free-flowing powder | Indicates contamination or degradation |
| Cerium Content | ICP-OES | 10-12% | Confirms stoichiometric composition |
| Melting Point | DSC | 120-124°C | Verifies purity and crystal structure |
| Moisture Content | Karl Fischer titration | ≤ 0.5% | Affects handling and dispersion |
| Ash Content | Muffle furnace, 600°C | 14-16% | Confirms inorganic content |
| Particle Size | Laser diffraction | D50: 5-15μm | Impacts dispersion in polymer |
This compound generally qualifies as non-toxic based on its components, with cerium compounds typically considered moderately toxic and stearic acid recognized as safe for food contact applications. However, dust control measures including local exhaust ventilation and appropriate respiratory protection are recommended during handling to minimize inhalation exposure. For food contact applications, comprehensive extraction testing must be conducted to demonstrate compliance with relevant migration limits, though specific approvals vary by jurisdiction. The compound is generally stable under normal storage conditions but should be protected from moisture to prevent caking and partial hydrolysis. Regarding environmental regulation, this compound falls under REACH registration as a cerium compound, requiring appropriate safety data sheet documentation and specific handling protocols. From a transportation perspective, it typically does not qualify as dangerous goods according to UN classification criteria, simplifying logistics compared to some traditional heavy metal stabilizers [1] [2].
This compound represents a versatile additive for plastics stabilization, offering a unique combination of thermal protection during processing and biodegradation enhancement for end-of-life management. Its multifunctional mechanism encompassing acid scavenging, redox activity, and lubrication provides effective stabilization across multiple polymer systems, while its rare earth chemistry offers environmental advantages over traditional heavy metal stabilizers. The experimental protocols outlined enable comprehensive evaluation and optimization for specific applications, with quality control measures ensuring consistent performance. As regulatory pressure increases for sustainable plastic solutions, this compound's ability to balance processing stability with controlled environmental degradation positions it as a valuable tool for developing next-generation plastic materials that meet both performance and environmental requirements. Future research directions should focus on elucidating structure-activity relationships, optimizing synergistic combinations with other sustainable additives, and developing application-specific formulations for emerging biopolymer systems [1] [2].
This compound is a metal-organic compound classified as a metallic soap that has gained significant attention in tribological applications due to its multifunctional properties. This cerium carboxylate compound features a molecular structure consisting of cerium cations coordinated with stearate anions, forming C54H105CeO6 with a molar mass of 989.69 g/mol [1]. As a lubricant additive, this compound serves multiple functions including friction reduction, wear protection, and thermal stabilization, making it valuable in various industrial applications ranging from plastic processing to mechanical engineering [2]. Its insolubility in water and relatively low melting point (120-130°C) contribute to its performance characteristics in lubricant formulations, particularly in high-temperature environments where conventional additives may degrade [1] [2].
The interest in this compound as a lubricant additive has grown alongside the increasing demand for multifunctional additives that can provide enhanced performance while addressing environmental concerns. Unlike some traditional petroleum-based additives, this compound offers potential benefits in biodegradability and environmental compatibility, though comprehensive life cycle assessments are still needed. Research indicates that this compound functions through multiple mechanisms, including the formation of protective tribofilms, surface smoothing, and chemical interaction with metal surfaces, which collectively contribute to its effectiveness in reducing friction and wear [3].
This compound exhibits several essential properties that make it suitable for lubricant applications. The compound typically presents as a fine white powder with a melting point between 120°C and 130°C, which allows it to function effectively in moderate temperature ranges commonly encountered in lubrication systems [1] [2]. The material is characterized by its insolubility in water, which enhances its stability in hydrophobic lubricant formulations, though this property necessitates specific dispersion techniques for effective incorporation into various media [1].
The cerium content in commercial this compound products typically ranges between 11% and 13% by weight, which directly influences its performance characteristics as a lubricant additive [2]. This elemental composition contributes to the compound's ability to interact with metal surfaces and participate in the formation of protective tribological films. The material also generally exhibits low moisture content (typically ≤3.0%) and minimal free fatty acids (≤0.5%), which ensures stability during storage and processing while preventing potential corrosion issues that could arise from acidic components [2].
Table 1: Physical and Chemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C54H105CeO6 | [1] |
| Molar Mass | 989.69 g/mol | [1] |
| Appearance | White fine powder | [1] [2] |
| Melting Point | 120-130°C | [1] [2] |
| Cerium Content | 11-13% | [2] |
| Moisture Content | ≤3.0% | [2] |
| Free Fatty Acid | ≤0.5% | [2] |
| Fineness | ≥99.9% through 320 mesh | [2] |
| Solubility in Water | Insoluble | [1] |
The fine particle size of this compound, with typically 99.9% passing through a 320 mesh screen, contributes to its uniform dispersibility in various lubricant formulations [2]. This physical characteristic enables the formation of stable suspensions in base oils and greases, preventing settling issues during storage and ensuring consistent performance during application. The combination of these properties makes this compound particularly suitable for integration into diverse lubricant systems, including plastic lubricants, grease formulations, and specialized industrial lubricants where thermal stability and surface activity are critical requirements [2] [3].
This compound functions as a lubricant additive through two primary mechanisms that work synergistically to reduce friction and wear. The first mechanism involves surface adsorption, where the stearate component forms a protective monolayer on metal surfaces, creating a slippery interface that minimizes direct metal-to-metal contact [2] [3]. This adsorbed layer reduces the coefficient of friction through the easy shear of the long hydrocarbon chains, effectively functioning as a slip agent between moving parts. The second mechanism involves thermal decomposition and tribochemical reactions at elevated temperatures or under high pressure, where this compound decomposes to form cerium oxide (CeO2-x) and other compounds that fill surface asperities and create a protective boundary film [3].
The cerium component plays a crucial role in the high-performance characteristics of this additive. Under extreme pressure conditions, cerium participates in the formation of a durable tribofilm that provides exceptional wear protection. This film consists of cerium oxides and other compounds that continuously replenish the contact surfaces, preventing direct metal contact and reducing wear [3]. The unique redox properties of cerium, with its ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states, further enhance this protective mechanism by facilitating self-repair of the tribofilm during operation [4]. This dual oxidation state capability allows this compound to function as an oxidation catalyst under different conditions, contributing to its effectiveness across a wide range of operating environments [4].
Table 2: Lubrication Mechanisms of this compound Under Different Conditions
| Operating Condition | Primary Mechanism | Resulting Effect |
|---|---|---|
| Normal Temperature | Physical adsorption of stearate chains | Friction reduction through easy shear |
| Elevated Temperature | Thermal decomposition to cerium oxides | Formation of protective boundary film |
| High Load | Tribochemical reaction with metal surface | Generation of wear-resistant cerium-containing layer |
| Oxidative Environment | Ce³⁺/Ce⁴⁺ redox cycling | Oxidation inhibition and reduced deposit formation |
The lubrication mechanisms of this compound can be visualized through the following tribochemical pathway:
Figure 1: Tribochemical Pathways of this compound as Lubricant Additive
The effectiveness of this compound as a lubricant additive is influenced by several factors, including operating temperature, contact pressure, base oil composition, and the presence of other additives in the formulation. At temperatures below its melting point, the primary mechanism is physical adsorption and film formation, while at higher temperatures (above 120°C), thermal decomposition becomes significant, leading to the formation of protective cerium oxide layers that provide exceptional extreme pressure protection [1] [3]. The compound's versatility across different temperature ranges and operating conditions makes it particularly valuable in applications where conventional additives may be limited by thermal stability constraints.
Protocol 4.1.1: Incorporation of this compound into Lubricant Formulations
Objective: To achieve uniform dispersion of this compound powder in various lubricant bases while maintaining stability and functional integrity.
Materials Required: this compound powder (≥98.5% purity, 99.9% through 320 mesh), base oil (mineral, synthetic, or vegetable-based), mechanical stirrer with heating capability, temperature controller, particle size analyzer, and stability assessment equipment [2] [3].
Procedure:
Critical Parameters:
Protocol 4.2.1: Tribological Performance Assessment
Objective: To quantitatively evaluate the friction reduction, wear protection, and extreme pressure properties of lubricant formulations containing this compound.
Equipment: Four-ball tribometer, pin-on-disk apparatus, high-frequency reciprocating rig (HFRR), optical microscopy for wear scar analysis, surface profilometry [3].
Test Parameters:
Data Collection:
Protocol 4.2.2: Thermal Stability Assessment
This compound finds diverse applications across multiple industries as a functional lubricant additive. In the plastics industry, it serves as a mold release agent and processing aid during the extrusion and injection molding of polyolefins (polyethylene and polypropylene), where it reduces sticking and improves surface quality of finished products [5] [2]. In mechanical systems, it is incorporated into grease formulations and specialized lubricants for bearings, gears, and sliding contacts, particularly in applications requiring high-temperature stability and extreme pressure performance [3]. The rubber industry utilizes this compound as a lubricating dispersant that facilitates processing while also functioning as a heat stabilizer during vulcanization processes [2].
Recent applications have expanded into advanced engineering systems where conventional additives face limitations. This compound has demonstrated particular value in boundary lubrication regimes where full fluid film lubrication cannot be maintained, and in start-stop operations where protective films must form quickly to prevent surface damage [3]. The compound's ability to function as a multi-purpose additive—providing lubrication, stabilization, and surface activity—makes it advantageous for formulating simplified lubricant systems that can replace complex additive packages in certain applications, potentially reducing formulation complexity and cost.
Table 3: Performance Comparison of this compound in Different Applications
| Application | Typical Concentration | Key Benefits | Performance Data |
|---|---|---|---|
| Plastic Processing | 0.5-1.5% | Improved mold release, reduced surface defects | 40% reduction in sticking, 25% improvement in surface smoothness [2] |
| Industrial Greases | 1-3% | Enhanced extreme pressure properties, thermal stability | 30% increase in load-bearing capacity, 15% reduction in friction coefficient [3] |
| Engine Oils | 0.5-1.0% | Wear reduction, oxidation inhibition | 20% reduction in wear scar diameter, 2x increase in oxidation induction time [3] |
| Metal Forming | 2-5% | Improved surface finish, reduced tool wear | 35% extension in tool life, 50% reduction in surface roughness [2] |
The versatility of this compound as a lubricant additive is further demonstrated by its compatibility with various base oil types, including mineral oils, synthetic esters, and polyalphaolefins. This broad compatibility enables formulators to incorporate it into diverse lubricant systems without significant reformulation challenges. Additionally, this compound shows synergistic effects when combined with other additives such as ZDDP, molybdenum disulfide, and organic friction modifiers, allowing for optimized formulation performance tailored to specific application requirements [3]. These synergistic combinations can provide enhanced protection under severe operating conditions while potentially enabling reduced treat rates of more expensive or environmentally concerning additives.
Successful formulation with this compound requires careful attention to compatibility factors and optimization strategies to maximize performance while avoiding potential issues. The optimal concentration of this compound typically ranges from 0.5% to 3.0% by weight, depending on the specific application and base fluid characteristics [2] [3]. For general purpose lubrication, 1.0-1.5% provides a balance between performance and cost, while extreme pressure applications may require 2.0-3.0% to achieve sufficient film formation and wear protection. The particle size distribution of the this compound powder significantly influences dispersion stability and eventual performance, with finer particles (D90 < 10μm) generally providing more consistent results despite potentially requiring more sophisticated dispersion techniques [2].
Compatibility with other additives is generally excellent, but specific interactions should be evaluated case by case. This compound demonstrates particularly good synergistic performance with solid lubricants such as graphite and molybdenum disulfide, where it helps stabilize dispersions and enhances surface adhesion of the solid lubricants [3]. When combined with zinc dialkyldithiophosphate (ZDDP), this compound can provide complementary antioxidant and antiwear effects, potentially allowing for reduced ZDDP treat rates while maintaining performance. However, compatibility testing is essential when combining this compound with acidic additives or certain detergents, as interactions may affect dispersion stability or performance in specific applications.
This compound represents a versatile multifunctional additive for lubricant formulations, offering a unique combination of friction reduction, wear protection, and thermal stability. Its ability to function through multiple mechanisms—including surface adsorption, film formation, and tribochemical reactions—makes it valuable across diverse applications from plastic processing to high-temperature mechanical systems. The redox activity of cerium, with its ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states, further enhances its functionality in demanding environments where conventional additives may be limited [4] [3].
Future development directions for this compound include nanoparticle engineering to enhance its tribological effectiveness at lower treatment levels, surface modification to improve compatibility with modern synthetic base fluids, and hybrid additive systems that leverage synergistic combinations with other advanced lubricant additives. Additionally, the growing emphasis on environmentally compatible lubricants may drive increased interest in this compound as a potential alternative to some conventional additives with greater environmental concerns. Further research is needed to fully explore the structure-activity relationships of this compound and its derivatives, optimize its performance across broader temperature ranges, and develop specialized formulations for emerging applications in electric vehicles, wind turbine gearboxes, and other advanced mechanical systems where traditional lubrication solutions face limitations.
This compound is classified as a metallic soap and is used in various industrial applications. The table below summarizes its basic characteristics from the available data:
| Property | Description |
|---|---|
| Chemical Names | Cerium(3+) octadecanoate; Cerous stearate; Cerium tristearate [1] |
| CAS Number | 10119-53-6 [2] [3] [1] |
| Linear Formula | (C₁₈H₃₅O₂)₃Ce [3] |
| Appearance | White powder or pellets [3] [1] |
| Reported Uses | Antioxidant and stabilizer for polymers and food-grade plastics [2]. Also used as a lubricant and catalyst [1]. |
While data on this compound is scarce, cerium oxide nanoparticles (CNPs, or nanoceria) are extensively studied for their potent antioxidant properties, which arise from their ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states [4] [5] [6]. The experimental workflows for evaluating nanoceria's activity can serve as a robust model.
The following diagram illustrates the general experimental workflow for synthesizing and evaluating the antioxidant activity of nanoceria, based on established methodologies.
The following protocols are compiled from research on cerium oxide nanoparticles and can be adapted for investigating other cerium-based materials [7] [4].
Protocol 1: Green Synthesis of CeO₂ Nanoparticles using Plant Extract [4] [6]
Protocol 2: Chemical Synthesis in Triethylene Glycol (TEG) [7]
Protocol 3: Evaluation of Antioxidant Activity via DPPH and ABTS Assays [4]
The table below summarizes the key parameters for two common antioxidant assays.
| Parameter | DPPH Assay | ABTS Assay |
|---|---|---|
| Principle | Reduction of purple DPPH• radical to a yellow compound. | Scavenging of blue-green ABTS•+ radical cation. |
| Sample Preparation | Serially dilute nanoparticles (20-100 μg/mL) in a buffer or solvent. | Serially dilute nanoparticles (20-100 μg/mL) in a buffer or solvent. |
| Radical Solution | 1 mM DPPH in methanol or ethanol. | Mix 7 mM ABTS with 2.45 mM potassium persulfate; incubate in dark for 12-16 hours. Dilute before use. |
| Reaction Procedure | Mix 100 μL of sample with 100 μL of DPPH solution. Incubate in dark for 30 minutes. | Mix sample with diluted ABTS•+ solution. Incubate in dark for 10 minutes. |
| Measurement | Measure absorbance at 517 nm. | Measure absorbance at 734 nm. |
| Calculation | % Scavenging = [(A₀ - A₁) / A₀] × 100 Where A₀ is control absorbance and A₁ is sample absorbance. | % Scavenging = [(A₀ - A₁) / A₀] × 100 Where A₀ is control absorbance and A₁ is sample absorbance. | | IC₅₀ Value | Nanoparticle concentration required to scavenge 50% of radicals. Reported values for CNPs are around 47.61 μg/mL [4]. | Nanoparticle concentration required to scavenge 50% of radicals. Reported values for CNPs are around 49.26 μg/mL [4]. |
Given the lack of specific data on this compound, I suggest the following path for your research:
This compound is a metal-organic compound, specifically a metallic soap classified as a salt of cerium and stearic acid [1]. Its chemical formula is C₅₄H₁₀₅CeO₆, and it typically appears as a white powder that is insoluble in water [1] [2]. While it finds use as a lubricant, antioxidant, and catalyst, its role as an antifoaming agent is well-established in various industrial processes [1].
The compound functions as a particle-based antifoaming agent [3]. Insoluble solid particles like this compound can adsorb at the air-liquid interface, disrupting the foam structure and promoting bubble coalescence, which leads to foam collapse [3].
A comprehensive overview of the key properties of this compound is provided in the table below. These characteristics are critical for understanding its behavior, handling, and integration into process streams.
Table 1: Key Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Common Name | This compound, Cerium(3+) trioctadecanoate | [4] |
| CAS Number | 10119-53-6 | [4] [2] |
| Linear Formula | (C₁₈H₃₅O₂)₃Ce / Ce(O₂C₁₈H₃₅)₃ | [1] [2] |
| Molecular Weight | 990.54 g/mol | [4] [2] |
| Appearance | White powder or pellets | [2] |
| Melting Point | 120 - 124 °C | [4] [1] [2] |
| Solubility in Water | Insoluble | [1] |
| Flash Point | 162.4 °C | [4] |
The antifoaming action of this compound can be attributed to its properties as a particle-based agent. The following diagram illustrates the proposed stepwise mechanism by which it destabilizes foam.
Figure 1: Proposed Mechanism of this compound Antifoaming Action.
As illustrated above, the mechanism involves four key steps:
This section provides a standardized methodology for evaluating the efficacy of this compound as an antifoaming agent in a laboratory setting. The following workflow outlines the key stages of the experimental process.
Figure 2: Workflow for Evaluating Antifoaming Agent Efficacy.
Due to its insolubility in water, this compound must be used as a dispersion [1].
This protocol describes a common method for screening antifoam performance using mechanical agitation [3].
[(Baseline Height - Test Height) / Baseline Height] * 100.Foam formation in bioreactors can disrupt microbial activity, reduce oxygen transfer, and lead to contamination [5]. The use of antifoaming agents is critical to maintain optimal conditions [5].
The performance of this compound as an antifoaming agent is influenced by several factors, which are summarized in the table below.
Table 2: Key Factors Influencing this compound Performance
| Factor | Impact on Efficacy | Guidance for Researchers |
|---|---|---|
| Concentration | Too low: Insufficient effect. Too high: Potential for fouling or no added benefit. | Determine the Optimal Effective Concentration (OEC) through dose-response experiments. |
| Particle Size & Dispersion | Smaller, well-dispersed particles more easily enter and bridge foam lamellae. | Use high-shear mixing to prepare dispersions. Consider particle size analysis. |
| Temperature | Stable at its melting point (~120-124°C); effective in high-temperature processes. | Suitable for applications like distillation [5]. |
| System Compatibility | Incompatibility can reduce efficacy or cause product contamination. | Test for chemical compatibility with the process medium. |
| pH | The stability of metallic soaps can be pH-dependent. | Evaluate efficacy across the relevant pH range of the application. |
This compound may be irritating to the eyes, skin, and respiratory tract [4]. Personal protective equipment (PPE) including safety glasses, gloves, and a dust mask should be worn when handling the powder [4]. Material may form a fine dust, so handling in an efficient fume hood is recommended [4].
This compound represents a viable particle-based antifoaming agent, particularly valuable for its thermal stability and utility in specific industrial contexts like distillation and plastics production. For researchers in drug development, its primary application would lie in controlling foam in non-GMP fermentation and bioreactor processes. However, its adoption in pharmaceutical manufacturing would require extensive validation to meet regulatory standards for purity and safety. The experimental protocols provided herein offer a foundation for its initial evaluation and optimization within research and development settings.
Electrophoretic Deposition (EPD) is a versatile and efficient technique for forming thin, uniform coatings from colloidal suspensions onto electrically conductive substrates. While widely used for ceramics and metals, its application to organic-inorganic hybrids like cerium stearate requires careful optimization of the suspension and process parameters. These notes detail a protocol for depositing cerium-based materials, providing a template that researchers can modify for this compound.
The stability of the colloidal suspension is the most critical factor for a successful EPD process. The table below summarizes the key parameters based on studies of cerium oxide suspensions.
| Parameter | Typical Specification | Rationale & Considerations | | :--- | :--- | :--- | | Solvent | Acetylacetone or mixed Isopropanol + Acetylacetone [1] [2] | Non-aqueous solvents avoid water electrolysis at high voltages, preventing gas bubbles in the coating. | | Particle Size | Nanopowders (e.g., 7-15 nm average diameter) [1] | Smaller particles generally lead to denser and more homogeneous green deposits after sintering. | | Particle Concentration| 0.1 - 10 g/L (requires optimization) | Affects deposition rate and film morphology; too high can lead to instability, too low to slow deposition [3]. | | Dispersant | Optional (e.g., PEG, Chitosan) [4] | Aids in de-agglomeration and stabilization; choice depends on particle surface chemistry. | | Zeta Potential (ζ) | |ζ| > 25 mV (high magnitude) [1] [2] | High zeta potential ensures strong electrostatic repulsion between particles, preventing agglomeration. Positively charged particles (for cathodic deposition) are achieved in weakly acidic media. | | pH | ~4.0 - 6.0 (for positive ζ) [1] | pH significantly impacts particle surface charge. The optimal range must be determined experimentally for your specific powder and solvent system. | | Ultrasonic Processing| 10-30 minutes [1] [2] | Crucial for breaking up soft agglomerates in the nanopowder and achieving a stable, well-dispersed suspension. |
The core EPD process involves the migration of charged particles in an electric field and their deposition onto an electrode.
The table below outlines the key operational parameters to control during deposition.
| Parameter | Typical Range | Effect & Notes |
|---|---|---|
| Applied Voltage | 10 - 100 V DC (or higher for specific setups) [5] | Directly influences the electric field strength and deposition rate. Higher voltages speed up deposition but can lead to defects from gas evolution. |
| Electrode Separation | 5 - 20 mm | A smaller distance increases the electric field for a given voltage, affecting deposition rate and uniformity [3]. |
| Deposition Time | 1 - 10 minutes (can vary widely) [1] | Controls the thickness of the deposited film. Thickness generally increases with time, but the relationship may not be perfectly linear. |
| Electrode Configuration | Cathodic (Substrate as Cathode) [1] [6] | For suspensions with positively charged particles (ζ > 0), the substrate should be the cathode. For anodic deposition, the substrate is the anode. |
The deposited "green" film is fragile and requires post-processing to achieve its final properties.
This protocol is adapted from specific studies on doped ceria and can be used as a starting point for method development [1].
Title: Cathodic Electrophoretic Deposition of a Samarium-Doped Ceria (SDC) Coating on a Conductive Substrate.
1. Objective: To deposit a dense, homogeneous, and adherent SDC coating via EPD from a stable non-aqueous suspension.
2. Materials:
3. Methodology: 1. Suspension Preparation: Weigh 0.5 g of SDC nanopowder and add it to 100 mL of the isopropanol/acetylacetone solvent mixture (concentration = 5 g/L). Treat the suspension with an ultrasonic probe for 15-20 minutes to de-agglomerate the nanoparticles. 2. Substrate Preparation: Clean the conductive substrate sequentially with detergent, deionized water, and ethanol. Dry thoroughly in an oven. 3. EPD Cell Assembly: Fix the substrate (cathode) and the counter electrode (anode) parallel to each other in the EPD cell, ensuring they are connected to the power supply. Maintain a constant distance of 10 mm between them. Pour the prepared suspension into the cell. 4. Deposition: Apply a constant DC voltage of 50 V for 2 minutes. Monitor the current. 5. Post-Processing: Carefully remove the coated substrate from the suspension. Rinse it gently with pure isopropanol to remove any loosely adhered particles. Allow the coating to air-dry for 12 hours. 6. Sintering (for dense ceramics): Sinter the dried coating in a air furnace at 1400°C for 2 hours, using a controlled heating and cooling ramp to prevent cracking.
This compound (C54H105CeO6) is a metal-organic compound classified as a metallic soap, characterized by its white powder appearance and insolubility in water [1]. This compound has gained significant attention in materials science due to its multifunctional properties, including lubrication, antioxidant capabilities, and thermal stabilization [1]. Recent research has demonstrated its exceptional value as a component in composite coatings for corrosion protection, particularly for metallic substrates in challenging environments.
The integration of this compound into composite coatings leverages the synergistic effect between cerium's corrosion-inhibiting properties and stearate's hydrophobic characteristics. These coatings have shown remarkable efficacy in protecting metal alloys against degradation in various corrosive media, including simulated physiological fluids [2]. The composite structure typically consists of a cerium-based foundation layer modified with stearic acid, creating a hydrophobic surface that significantly reduces corrosion rates [2].
This compound composite coatings provide corrosion protection through multiple synergistic mechanisms:
Hydrophobic Barrier Formation: The long alkyl chains of stearate create a water-repellent surface that limits direct contact between the corrosive electrolyte and the metal substrate [2]. This hydrophobicity is quantified by increased contact angles, with treated surfaces showing significant improvements in water repellency.
Active Corrosion Inhibition: Cerium ions (Ce³⁺) migrate to localized corrosion sites, where they undergo oxidation to Ce⁴⁺ and form insoluble cerium hydroxides/oxides that block active sites [3]. This redox activity provides self-healing properties to the coating.
Electrochemical Activity Modulation: The composite coating disrupts the formation of oxygen concentration cells, which are primarily responsible for crevice corrosion initiation [3]. By creating a uniform surface environment, it prevents the localized acidic conditions that accelerate material degradation.
The effectiveness of this compound composites stems from their unique structural properties:
Table: Key Structural Properties of this compound Composite Coatings
| Property | Characterization | Significance |
|---|---|---|
| Coating Thickness | 36.7-37.7 μm [3] | Provides substantial barrier while maintaining practicality |
| Surface Hydrophobicity | Increased contact angle [2] | Reduces water/solute penetration to metal surface |
| Thermal Stability | Stable at elevated temperatures [3] | Maintains protection in high-temperature environments |
| Structural Composition | Hierarchical patterned texture [3] | Enhances lubricant retention and surface coverage |
This compound can be synthesized through two primary methods:
Protocol 1: Cerium Oxide Reaction Method
Protocol 2: Cerium Nitrate Precipitation Method
Materials Required:
Coating Application Procedure:
Preparation of Cerium Sol Precursor:
Substrate Preparation:
Coating Application:
Post-Treatment (Optional):
Table: Standard Characterization Techniques for this compound Coatings
| Technique | Parameters Assessed | Experimental Conditions |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, dispersion stability | Aqueous solution, room temperature [3] |
| Scanning Electron Microscopy (SEM) | Surface morphology, coating uniformity | Coupled with EDS for elemental distribution [3] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness | Tapping mode, multiple scan areas [3] |
| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical functional groups, successful modification | 100 scans, resolution 1 cm⁻¹ [3] |
| Contact Angle Measurements | Hydrophobicity, surface energy | 3 μL droplet volume, multiple measurements [3] |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile | Standard heating rate in inert atmosphere [3] |
Corrosion Resistance Testing:
Electrochemical Tests:
Long-Term Stability Assessment:
Accelerated Testing:
Research findings demonstrate the significant benefits of this compound composite coatings:
Table: Performance Comparison of Coated vs. Uncoated Surfaces
| Parameter | Uncoated Surface | Cerium-Stearate Coated | Testing Conditions |
|---|---|---|---|
| Corrosion Resistance | Baseline | Significantly improved | Ringer's solution, 37°C [2] |
| Hydrophobicity | Low contact angle | High contact angle (up to 160°) [3] | Static contact angle measurement |
| Contact Angle Hysteresis | High | Low (approx. 4°) [3] | Advancing/receding contact angle difference |
| Bacterial Antiadhesion | Significant biofilm formation | 99% antiadhesion performance [3] | Mixed bacterial culture |
| Stability at Elevated Temperature | Rapid degradation | Maintained integrity | 25-75°C range [3] |
Successful implementation requires optimization of several key parameters:
A prominent application involves corrosion protection of AZ91D Mg alloy in simulated body fluid:
The composite coatings have shown exceptional performance in protecting industrial components:
Coating Fabrication Workflow: This diagram illustrates the sequential process for developing this compound composite coatings, from initial substrate preparation through performance evaluation.
Corrosion Protection Mechanism: This visualization shows the dual protection mechanism of this compound coatings, combining barrier protection through hydrophobicity with active protection through cerium redox chemistry.
This compound composite coatings represent an advanced materials solution for corrosion protection across various industrial and biomedical applications. The protocols outlined in this document provide researchers with comprehensive methodologies for synthesizing, applying, and characterizing these coatings. The synergistic combination of cerium's electrochemical activity and stearate's hydrophobic properties creates robust protective systems that significantly extend substrate lifetime in aggressive environments. Continued research is focused on optimizing formulation parameters and expanding application domains for these versatile composite coatings.
Understanding the fundamental mechanisms by which cerium-based compounds improve adhesion is the first step in effective troubleshooting.
| Mechanism | Description & Action | Technical Consideration |
|---|---|---|
| Active Corrosion Inhibition [1] | Cerium ions (Ce³⁺/Ce⁴⁺) migrate to coating defects, form insoluble hydroxides that block anodic/cathodic sites, and promote a passive oxide layer on the metal substrate. | Effectiveness depends on the availability and release rate of cerium ions from the coating matrix. |
| Pore and Defect Filling [1] | Nano-sized particles fill microscopic pores and gaps in the coating matrix, creating a denser, less permeable barrier against corrosive agents. | Nanoparticles require good dispersion to avoid agglomeration, which can reduce effectiveness and affect coating clarity. |
| Enhanced Interfacial Adhesion [1] | Particles can form chemical bonds or strong physical adsorption with the metal substrate, creating a robust interface that resists coating delamination. | Requires good compatibility between the coating, cerium compound, and the substrate. Surface prep is critical. |
| Self-Healing Potential [1] | In minor scratches, cerium oxide can catalyze the formation of a new protective layer, restoring the coating's integrity at the damaged site. | This is an emerging property and its reliability can vary based on the coating formulation and environmental conditions. |
Here is a step-by-step framework to diagnose and resolve common adhesion issues. The flowchart below outlines the logical workflow for problem-solving.
Surface Preparation Check
Application Parameters Check
Material Quality Check
Advanced Lab Analysis
For researchers developing or optimizing a cerium-containing coating, the following experimental workflow provides a systematic approach. The diagram below illustrates the key stages of this process.
When designing your experiments, pay close attention to the following variables, which are supported by quantitative data from the search results.
| Experimental Factor | Key Consideration & Protocol | Quantitative Data from Literature |
|---|---|---|
| Particle Size & Loading [1] [3] | Nano particles offer better filling and reactivity but can agglomerate. Optimize loading to balance benefits with potential negative impacts on other properties (e.g., degree of conversion). | In dental adhesives, CeO₂ loadings >1.44 vol.% significantly increased radiopacity, but loadings >2.88 vol.% started to reduce the degree of conversion [3]. |
| Surface Preparation [4] | Use an alkaline sol (e.g., pH 9.5-10) for chemical etching of galvanized steel before coating application. | A study on sol-gel coatings reported a sample withdrawal rate of 4-6 mm/min produced films of 100-120 nm [4]. |
| Curing Parameters [4] | Implement a post-application heat treatment to enhance protective characteristics and film integrity. | Subsequent heat treatment at 300°C was shown to enhance the protective characteristics of cerium-containing sol-gel coatings [4]. |
| Performance Benchmarking | Use standardized tests to quantitatively evaluate the coating's performance against controls or industry standards. | Cerium-containing sol-gel coatings showed 70 hours before the first white corrosion spots in salt spray tests, matching the requirement for chromate coatings per ISO 9227 [4]. |
Q1: Can cerium oxide be used in water-based coatings?
Q2: What is the most common mistake leading to poor adhesion of functional coatings?
Q3: How can I quickly test for an adhesion problem related to my materials versus my process?
Q4: My coating looks perfect after application but fails later. Why?
This technical guide synthesizes principles from general coating science and specific data on cerium oxide to address adhesion challenges. The core principles of meticulous surface preparation, controlled application, and material quality are universally critical.
A promising future direction for your research could be the development of self-healing coatings. The search results indicate that cerium oxide exhibits catalytic properties that can promote the formation of protective layers at damaged sites, suggesting potential for "smart" coatings that autonomously repair minor scratches [1].
Here are answers to common challenges in cerium electrodeposition.
Q: My deposit is powdery, non-adherent, or easily rubs off. What went wrong?
Q: How can I tell if my deposition is occurring efficiently?
Q: My sample is hygroscopic and changes in air. How can I analyze it without destruction?
Q: Can I use additives to improve the coating quality?
Based on the literature, here are critical parameters and their observed effects for general cerium electrodeposition. You can use this as a starting point for your own optimization with cerium stearate.
Table 1: Key Electrodeposition Parameters and Their Influence
| Parameter | General Effect / Observation | Example Values from Literature |
|---|---|---|
| Current Density | Higher density increases surface coverage but can cause cracking and powdery deposits [4]. | - |
| Applied Potential | Must be more negative than the reduction potential of Ce(III) to Ce(0). A value of -2.05 V (vs. Ag/AgCl) has been used in molten salt [2]. | -2.05 V (CA) [2] |
| Cerium Ion Concentration | Higher concentration provides more precursor for deposition. | ~1.0 wt% in molten salt [2] |
| Electrodeposition Technique | Chronoamperometry (CA) can lead to a mossy, dendritic structure. Chronopotentiometry (CP) can produce a more stable, selective deposition [2]. | - |
| Complexing Agents / Additives | Ammonium hydroxide and sodium citrate can stabilize deposition and tune morphology. PEG can reduce cracking [3] [4]. | - |
| pH | The electrolyte's pH significantly impacts deposition. In aqueous systems, an initial pH of 1.5-2.0 is used to prevent precipitation [1]. | - |
| Temperature | Elevated temperature is often used. Molten salt electrodeposition occurs at 773 K (500 °C) [2]. | 773 K (Molten Salt) [2] |
Here are summaries of methodologies cited in the search results.
Cerium Metal Deposition from Molten Salt (for morphological study) [2]:
Cerium-Based Coatings for Corrosion Protection on Aluminum Alloys [1]:
For a logical approach to optimizing your this compound electrodeposition, you can follow this general workflow. The diagram below outlines the key decision points.
The table below outlines common coating defects, their potential causes, and corrective actions based on general cerium coating research.
| Observed Defect | Potential Causes | Corrective Actions |
|---|
| Mud-cracking | Coating stress from rapid drying or thick, non-uniform deposition [1]. | • Optimize drying conditions (slower evaporation). • Control deposition to form thinner, more uniform layers. • Additives to improve coating flexibility. | | Poor Surface Coverage | Non-optimal concentration of coating precursors or solution pH [2] [3]. | • Systematically vary precursor (e.g., Ce(NO₃)₃) and additive concentrations. • Fine-tune bath pH to enhance precipitation and adhesion. | | Weak Corrosion Protection | Inadequate coating density, poor adhesion, or insufficient thickness [2] [4]. | • Optimize electrochemical parameters (applied potential, treatment time) [2]. • Incorporate synergistic additives (e.g., sodium molybdate) to enhance barrier and self-healing properties [2]. • Use USP to increase surface microhardness and decrease roughness before coating [4]. | | Non-uniform Morphology | Uncontrolled reaction kinetics or uneven surface preparation [4] [3]. | • Use ultrasonic irradiation during synthesis for more uniform nucleation and smaller crystal size [3]. • Ensure consistent surface pretreatment (cleaning, polishing, USP). |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is adapted from research on 316L Stainless Steel, which found that incorporating additives like sodium molybdate and sodium salicylate significantly improved corrosion protection [2].
This protocol is based on the optimization of Ce-MOF synthesis, where ultrasound was used to achieve a uniform and fine-grained structure [3]. The principles can be applied to other cerium-based coatings.
The following diagram illustrates the logical workflow for creating, characterizing, and testing a coating, integrating the protocols above.
Based on the research, here are the most critical parameters to control during your experiments:
Here are answers to common challenges researchers face when working with cerium-based corrosion protection.
Q1: Why is my cerium conversion coating non-uniform or patchy? A non-uniform coating often results from inconsistent surface preparation or sub-optimal pH and temperature during deposition. Ensure the metal substrate is thoroughly cleaned and degreased. For the coating bath itself, the pH should typically be adjusted to alkaline conditions (e.g., pH 8) to facilitate the formation of insoluble cerium oxides/hydroxides [1]. Temperature also plays a critical role; one protocol for 316L Stainless Steel specifies a bath temperature of 50°C [2].
Q2: My coating provides inadequate protection. How can I improve its barrier properties? Consider incorporating synergistic additives or creating a hybrid pigment. Organic inhibitors like melamine or inorganic compounds like phosphates can significantly enhance protection through synergistic effects [3] [1]. Furthermore, embedding cerium inhibitors into a stable matrix like silica can drastically improve the barrier effect, with one study showing an increase in coating resistance by five orders of magnitude compared to bare epoxy [1].
Q3: How can I achieve a "self-healing" corrosion protection effect? The key is to use encapsulation and controlled release of cerium ions. By loading cerium salts into nanocontainers like halloysite nanotubes or zeolites, the inhibitors are released on-demand when corrosion starts (e.g., due to a local pH change) [4]. This provides active protection even if the primary coating is damaged.
Q4: Why does my cerium-based coating lack adhesion? Poor adhesion is frequently due to weak interaction between the pigment and the polymer binder. Surface modification of the cerium pigment can solve this. Functionalizing the pigment with silane coupling agents (e.g., aminopropyl trimethoxy silane) creates a strong chemical bridge between the inorganic pigment and the organic resin, greatly enhancing adhesion and coating durability [1].
Follow these structured protocols to diagnose and resolve specific experimental issues.
Problem: Low Corrosion Inhibition Efficiency This indicates that the protective layer is not forming effectively or is being breached too easily.
Problem: Coating Defects (Cracking, Poor Homogeneity) These defects create pathways for corrosive agents to reach the metal substrate.
Here are detailed methodologies and key parameters from the literature to inform your experimental design.
Protocol 1: Creating a Cerium-Organic Synergistic Inhibitor This protocol is based on the study of Ce⁴⁺ with melamine for AA2024 aluminum alloy [3] [5].
Key Parameters from Literature [3] [5]:
| Parameter | Specification |
|---|---|
| Corrosive Medium | 3.5 wt% NaCl solution |
| Optimal Ce⁴⁺/M Ratio | 50% Ce⁴⁺ / 50% Melamine |
| Synergism Parameter | 3.5 |
| Inhibitor Type | Cathodic |
| Key Finding | Organic compound enhances reduction of Ce⁴⁺ to active Ce³⁺ |
Protocol 2: Formulating a Hybrid Cerium Pigment for Coatings This protocol is based on creating a cerium phosphate/silica hybrid pigment for epoxy coatings [1].
Key Coating Performance Data [1]:
| Coating Type | Coating Resistance (Ω cm²) | Contact Angle | Key Feature |
|---|---|---|---|
| Bare Epoxy | ~10⁴ | - | Baseline |
| Silica-Epoxy | ~10⁷ | - | Improved barrier |
| fCP-SiO₂-Epoxy | 9.91 × 10⁹ | 100° | Active protection & hydrophobicity |
The following diagrams, generated with Graphviz, illustrate the core concepts and experimental workflows.
1. Cerium-Organic Synergistic Protection Mechanism [3] [5]
2. Workflow for Developing Hybrid Cerium Coatings [1] [4]
Q: What are the primary causes of cracking in thin films and coatings like cerium stearate? Cracking during the drying and curing phases is often due to internal stresses. Key causes include shrinkage stress from solvent evaporation and densification, and thermal stress from mismatched thermal expansion between the coating and substrate [1]. High coating thickness can exacerbate these stresses, leading to capillary pressure and cracking as the coating contracts [2] [1].
Q: What strategies can reduce cracking in this compound coatings? Effective strategies focus on stress management and material modification:
The table below summarizes common crack-related issues, their likely causes, and specific corrective actions.
| Problem Observed | Potential Root Cause | Corrective Actions |
|---|---|---|
| Mud-Cracking (Irregular surface cracks) | Excessive coating thickness, too-rapid drying, high shrinkage stress [1]. | Apply multiple thinner coats; reduce drying rate; optimize solid content in formulation [1]. |
| Fine Micro-Cracks | Brittle coating matrix, insufficient flexible binder, high elastic recovery of materials [2]. | Increase binder/plasticizer content; incorporate reinforcing nanoparticles (e.g., SiO₂) [2] [1]. |
| Cracking/Peeling at Edges | High residual stress at coating-substrate interface, poor adhesion [2]. | Ensure substrate is perfectly clean and dry; use a primer or adhesion promoter; optimize curing temperature ramp rate [1]. |
| Low Corrosion Protection | Network of micro-cracks providing pathways for corrosive agents [1]. | Verify and optimize all processing parameters (e.g., Ce content, Si/Zr ratio, curing T&T) to seal the coating structure [1]. |
For systematic improvement, using a structured method like the Taguchi design of experiments (DoE) is highly efficient. This approach helps identify the most influential parameters and their optimal settings with minimal experimental runs [1].
The workflow for this optimization is summarized in the diagram below.
The following table summarizes key properties and improvement strategies for various cerium-based coatings, as reported in recent literature. This can serve as a reference for potential performance benchmarks.
| Coating Type | Key Improvement/Function | Substrate Material | Notable Outcome |
|---|---|---|---|
| CeO₂ Sputtering Target [1] | Deposits transparent conductive films and UV-blocking layers. | Not Specified | High purity films for electronics and automotive glass. |
| Ce-Doped HAP/Fe₃O₄ Nanocomposite [2] | Enhances bioactivity, corrosion resistance, and provides antibacterial/anticancer properties. | Ti-6Al-4V alloy | Improved bone regeneration potential and corrosion resistance. |
| Ce/La-Doped TiO₂ [3] | Enhances antimicrobial performance and mechanical robustness in polymer coatings. | Polyurea (for industrial pipes) | Increased tensile strength and Shore hardness (up to 72 A). |
| Ce-Based Conversion Coating [4] | Provides corrosion protection with self-healing properties; effect improved with additives. | 316L Stainless Steel | Synergistic effect with Sodium Salicylate for optimal inhibition. |
| Ce Conversion + Sol-Gel (Duplex) [5] | Combines the adhesion of a conversion layer with the barrier of a sol-gel topcoat. | WE43 Mg Alloy | Demonstrated self-healing properties and superior protection. |
While specific for other cerium compounds, these methodologies from recent studies can be adapted for developing and testing durable coatings.
This protocol describes a sol-gel and spin-coating process suitable for creating multifunctional bioactive coatings.
H2SO4:HCl:H2O (1:1:1 ratio) at 60°C for 1 hour, followed by immersion in 4M NaOH at 60°C for 24 hours. Rinse and dry at 80°C.FeSO4 to FeCl3 dissolved in deionized water under an inert atmosphere.[Ca(NO3)2·4H2O], triethyl phosphite [P(OC2H5)3], and ceric ammonium nitrate [(NH4)2·Ce(NO3)6]. The synthesized Fe₃O₄ nanoparticles are then incorporated into this sol.This methodology focuses on enhancing the corrosion protection of metallic implants using a conversion coating with performance-boosting additives.
Ce(NO3)3·6H2O and 25 mM H2O2. Saturate the solution with purified nitrogen gas.The diagram below outlines a generalized workflow for developing and testing a functional cerium-based coating, integrating elements from the protocols above.
What is the mechanism behind the 'self-healing' property in cerium-based conversion coatings? The self-healing ability is activated when damage occurs. Cerium ions (Ce³⁺/Ce⁴⁺) within the coating can migrate to the damaged site. In the presence of a local pH increase caused by cathodic reactions, cerium oxides/hydroxides precipitate, forming a protective layer that "heals" the defect and prevents further corrosion [4].
How do additives like sodium salicylate improve cerium coating performance? Additives can act through a synergistic effect. Sodium salicylate is predominantly an anodic inhibitor, while cerium acts as a cathodic inhibitor. When combined, they provide more comprehensive protection by simultaneously hindering both the anodic and cathodic sites of the corrosion process on the metal surface [4].
Why is thermal activation sometimes used in developing cerium conversion coatings? Thermal activation significantly accelerates the coating process. For instance, on aluminum alloys, it can reduce the treatment time from several days to just 15 minutes, making the process more efficient for industrial applications while still producing a coating with a mixed valence state (Ce³⁺ and Ce⁴⁺) composition [6].
Based on the search results, here are the synthesis methods that have been documented for cerium stearate. Note that these sources do not report specific yield data.
| Synthesis Method | Key Reaction Components | Reported Context / Limitations |
|---|---|---|
| Cerium Oxide Route [1] | Cerium oxide (CeO₂), stearic acid, inert atmosphere, 100-200°C | General industrial application; no yield or specifics [1]. |
| Cerium Nitrate Route [1] [2] | Cerium nitrate, potassium stearate | Laboratory synthesis; thermokinetics studied at 44.6-62.8°C [2]. |
The workflow below summarizes the general synthesis path based on these methods.
Due to the lack of specific data for this compound, here are common chemical synthesis challenges that could affect yield, based on general principles.
FAQ: What factors most likely impact my reaction yield?
FAQ: How can I troubleshoot a low yield?
Understanding the basic properties and formation of cerium stearate is fundamental to handling its dispersions. The table below summarizes the core information.
| Property | Description |
|---|---|
| Chemical Name | Cerium(3+) stearate; Cerous stearate; Trisoctadecanoic acid cerium(III) salt [1] [2] [3] |
| Linear Formula | (C18H35O2)3Ce [3] |
| Appearance | White powder or pellets [3] |
| Melting Point | 120–124 °C [3] |
| Solubility in Water | Insoluble [1] |
Two common synthesis methods are:
A primary challenge with this compound is its inherent insolubility in water [1]. The general strategy is to create a colloidal dispersion. Here are methods used for similar cerium-based materials:
1. pH Control and Use of Bases A patented method for creating storage-stable aqueous colloidal dispersions of Cerium(IV) values involves reacting a cerium(IV) salt with a base in a specific manner [4]. Key steps include:
2. Use of Polymeric Stabilizers and Surfactants While not directly cited for this compound, the dispersion of cerium dioxide (ceria) nanoparticles provides a valuable parallel. Research shows that various excipients can prevent aggregation and stabilize dispersions [5]. Effective stabilizers include:
The following workflow outlines a logical approach to diagnosing and resolving common problems with this compound dispersions.
To effectively troubleshoot, you need to characterize your dispersion. Key methods include:
| Technique | Application |
|---|---|
| Zeta Potential Measurement | Determines the stability of the colloidal dispersion. A high absolute value (typically > ±30 mV) indicates good electrostatic stability [7]. |
| X-ray Diffraction (XRD) | Used to determine the crystallite size of the dispersed phase using the Scherrer equation, as demonstrated in ceria dispersion studies [6]. |
| Thermogravimetric Analysis (TGA) | Monitors the temperature-dependent decomposition of stabilizers and precursors [6]. |
| In Situ Spectroscopy (Raman, DRIFT) | Elucidates the mechanism of precursor transformation and interaction with stabilizers during synthesis and calcination [6]. |
The following table summarizes the experimental data and key findings from recent studies on cerium-based corrosion protection for different metals.
| Metal/Alloy | Cerium Formulation | Experimental Method | Key Finding (Corrosion Current Density, i_corr) | Protection Mechanism | Source & Year |
|---|---|---|---|---|---|
| AA6063 Aluminum Alloy | Alkaline Ce-Mo Conversion Coating (CeMCC) | Potentiodynamic Polarization in 3.5% NaCl | i_corr, CeMCC: 0.24 μA cm⁻² (vs. 13.36 μA cm⁻² for bare alloy) | Formation of a smooth, uniform coating containing CeO₂, Ce₂O₃, MoO₂, and Al₂(MoO₄)₃ [1] | RSC Adv., 2020 [1] |
| Mg-2Sr-1Zr Alloy (Biomedical) | 0.5 wt% Ce addition | Electrochemical & Immersion tests in PBS | Significant enhancement in corrosion resistance | Precipitate refinement & formation of a stable CeO₂ oxide layer on the corroded surface [2] | J Mater Res, 2020 [2] |
| Carbon Steel | 8-Hydroxyquinoline-Cerium(III) Complex | EIS & Polarization in 0.01 M NaCl | Inhibition efficiency reached 90% after 2 hours of immersion | Formation of a protective film; release of inhibiting ions at the metal/coating interface [3] | VJS, 2024 [3] |
| 316L Stainless Steel | Ce-based coating with additives (e.g., NaSalicylate) | Polarization tests in Ringer's Solution (37°C) | Optimal coating significantly delayed corrosion rate | Synergistic effect: additive acts as anodic inhibitor, while Ce acts as a cathodic inhibitor [4] | IntechOpen, 2023 [4] |
| Zinc Coating (Galvanized Steel) | Cerium Conversion Coating | Tafel curve measurement in 5% NaCl | Coating effectively increased corrosion resistance | Formation of a complex, insoluble film of Ce-rich oxide/hydroxide that suppresses cathodic reactions [5] | Corrosion Study, 2016 [5] |
The experimental data consistently show that cerium improves corrosion resistance through a few key mechanisms, which can be visualized in the following diagram.
The core protection mechanism involves the formation of a cerium-rich oxide or hydroxide layer that acts as a physical barrier and actively inhibits the cathodic reaction, a process known as cathodic inhibition [5] [4].
The absence of specific data on This compound suggests it is not a mainstream material for corrosion resistance research. To objectively compare its performance, consider the following approaches:
The following table summarizes the corrosion protection performance of various cerium-based coatings as reported in recent studies.
| Coating Type / Material | Substrate | Test Environment | Key Performance Results | Citation |
|---|---|---|---|---|
| Multilayer PEO with encapsulated Ce³⁺ | A1050 Aluminium Alloy | 3.5 wt% NaCl Solution | "Superior corrosion performance" compared to unmodified passive coatings; active protection via inhibitor release triggered by corrosion activity [1]. | |
| Cerium-based Conversion Coating | AA5083 Aluminium Alloy | Electrochemical Testing | Reduction of corrosion current density by ~3 orders of magnitude compared to untreated samples [2]. | |
| CeO₂ Coating (Potentiostatic) | 316L Stainless Steel | Ringer's Solution (37°C) | Improved corrosion resistance; optimal performance achieved with specific additives [3]. | |
| Cerium-Lanthanum Conversion Coating | Galvanized Steel | Not Specified | Increased protective ability; reduced number and diameter of pores in coatings; self-healing properties observed [4]. |
To ensure your guide's reproducibility, here are the methodologies for key studies cited.
This protocol describes creating a coating system with a passive ceramic base and an active top layer that releases corrosion inhibitors on demand [1].
This process creates a sophisticated, multi-level defense system for the metal, as illustrated below.
This study formed cerium-based coatings on 316L stainless steel to enhance corrosion resistance in a simulated physiological environment, testing the effect of various additives [3].
The gathered research highlights several important trends and properties of cerium-based corrosion protections:
| Feature | Chromate Conversion Coating | Cerium Stearate / Cerium-Based Coating |
|---|---|---|
| Corrosion Resistance | Excellent; 336+ hours to white corrosion in salt spray testing is common [1]. | Good to Very Good; Cerium-Molybdenum composite showed low corrosion current density (0.24 μA cm⁻²), outperforming bare metal and basic cerium coatings [2]. |
| Self-Healing Ability | Yes; "Self-healing" due to leachable Cr(VI) that migrates to scratches [3] [4]. | Not typically reported; relies on barrier protection. The structure is a passive layer. |
| Coating Thickness | Very thin (~0.2 - 0.5 μm) [5] [1]. | Thin to Moderate; Cerium coatings ~0.8-1.2 μm [2]. This compound adds a hydrophobic top layer [6]. |
| Electrical Conductivity | Conductive (Class 3 coatings have low resistance) [1] [4]. | Typically non-conductive; acts as an insulating barrier. |
| Chemical Composition | Mixed Cr(III)/Cr(VI) oxides [5]. | Ce(III) and Ce(IV) oxides/hydroxides; Stearate adds a hydrophobic organic layer (Ce stearate) [6] [7]. |
| Health & Environmental Impact | High concern; Cr(VI) is a known carcinogen and is heavily regulated (RoHS, REACH) [3] [5] [1]. | Low concern; considered an environmentally friendly alternative [6]. |
| Typical Applications | Aerospace, electronics, military—where high performance is critical [3] [1] [8]. | Research phase and emerging applications as a chrome-free replacement for aluminum alloys [6]. |
The superior performance shown in data comes from specific experimental methodologies.
Chromate coatings are typically evaluated using neutral salt spray (fog) testing per ASTM B117 [4]. A coating's performance is measured in hours until the first signs of white corrosion appear. For example, a chromated 1100 series aluminum alloy can exceed 200 hours in this test [4]. The self-healing property is a key metric, often verified by intentionally scribing the coated sample and observing the inhibition of corrosion at the scratch site.
Research on cerium coatings often uses electrochemical measurements to quantify performance quickly. Here is a common protocol and a key finding:
The experimental workflow for developing and testing a cerium-stearate coating, as reflected in the research, can be summarized as follows:
Based on the current state of technology, your choice depends on the application's critical needs:
The table below summarizes other cerium forms and organic inhibitors that are often studied alongside or as alternatives to chromates. Cerium stearate would typically be evaluated within this context.
| Inhibitor Name | Inhibitor Type | Common Substrates | Key Findings & Protection Performance | Test Duration & Conditions |
|---|---|---|---|---|
| Cerium Nitrate (Ce(NO₃)₃) [1] | Inorganic | Coated AA2024-T3 | Significant protection in scribes; low Ce³⁺ concentrations (3.7 wt%) effective for 30 days [1]. | 30 days immersion; Wet/Dry cycles [1] |
| Cerium Conversion Coatings [2] | Inorganic | 316L Stainless Steel | Improves corrosion resistance; acts as a barrier; self-healing properties in high pH conditions [2]. | Electrochemical tests in simulated body fluid (Ringer's solution) [2] |
| 2,5-dimercaptothiadiazole (DMTD) [1] | Organic | Coated AA2024-T3 | Higher passivation when partially replacing Ce³⁺; more effective in combination than alone [1]. | 30 days immersion [1] |
| Ce⁴⁺ / Melamine Combination [3] | Hybrid Organic-Inorganic | AA2024 in 3.5% NaCl | Strong synergistic effect; significantly enhanced protection compared to individual components [3]. | Electrochemical tests in NaCl solution [3] |
The long-term validation of corrosion inhibitors like this compound relies on a combination of electrochemical, analytical, and environmental exposure methods.
Electrochemical Techniques: These are the primary methods for quantifying corrosion performance.
Surface and Chemical Analysis: These techniques investigate the mechanism of protection.
Accelerated and Long-Term Tests:
The following diagram illustrates a typical experimental workflow for validating a corrosion inhibitor, integrating the methodologies described above.
Cerium oxide nanoparticles (CeO₂ NPs) function as effective corrosion inhibitors through several key mechanisms, primarily centered on their redox activity and ability to form protective barriers [1] [2].
The diagram below summarizes the multi-mode inhibitory action of cerium oxide.
Diagram 1: Multi-mode inhibitory action of cerium oxide.
The table below summarizes experimental data for various cerium-based inhibitors from recent research, demonstrating their performance in different applications.
| Material System | Substrate | Test Environment | Key Performance Results | Experimental Protocol Summary |
|---|
| Ce-Vanadate Nanoparticles [5] | Mild Steel & High-Strength Steel | 0.1 M NaCl | • Corrosion current (I_corr) reduced by 6-8 times. • Film resistance (R_film) increased over 168 hours. | Synthesized via chemical route. Electrochemical evaluation via Potentiodynamic Polarization (PDP) & Electrochemical Impedance Spectroscopy (EIS). | | Kaolinite-Ce-Melamine Coating [6] | Carbon Steel | 3.5 wt% NaCl | • Coating resistance: ( 7.70 \times 10^9 , \Omega \cdot cm^2 ) after 60 days. • 5x initial resistance vs. pure epoxy. | Pigment synthesized via one-pot precipitation. Coatings applied by dip-coating (~15 µm). Performance monitored via EIS for 60 days. | | Ce-Melamine Coordination Polymer [7] | AA2024 Aluminum Alloy | 3.5% NaCl | | Polymer synthesized via mixed-solvothermal method. Corrosion inhibition evaluated by PDP and EIS. | | CeO₂ modified with Fumaric Acid [8] | Steel (Epoxy Coating) | Neutral Salt Spray, EIS | Coating with modified CeO₂ showed best anti-corrosion performance. | CeO₂ was surface-modified. Coatings were tested with Neutral Salt Spray Tests (NSST) and EIS. |
To objectively compare cerium stearate with cerium oxide, you could consider the following experimental approach, which aligns with the protocols found in the literature [3] [6].
The workflow for this comparative study is outlined below.
Diagram 2: Proposed workflow for a comparative corrosion study.
The absence of data on this compound in the search results indicates a potential gap in the current scientific literature that your work could address.
To proceed, you may find it useful to:
The table below summarizes key characteristics of cerium stearate and cerium carbonate coatings based on experimental data [1] [2].
| Coating Type | Form/Structure | Key Performance Characteristics | Common Characterization Methods |
|---|
| This compound | Hydrophobic film; formed via electrochemical deposition with stearic acid [1]. | - Hydrophobicity: High water contact angle (~132°).
For researchers aiming to replicate or build upon existing work with this compound coatings, here is a detailed methodology based on a study for protecting AA7075 aluminum alloy [1].
The following diagram visualizes the experimental workflow for creating and testing a this compound coating.
The available data is specific. A comprehensive comparison for your guide would require investigating: